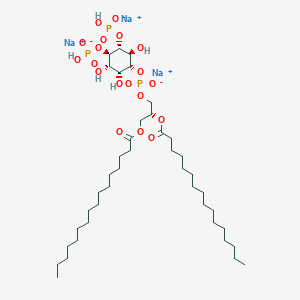

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Description

Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) is a critical signaling phospholipid involved in cellular processes such as membrane trafficking, cytoskeletal reorganization, and signal transduction. The synthetic derivative PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) features saturated 16-carbon (C16:0) palmitoyl chains at the sn-1 and sn-2 positions of the glycerol backbone and bisphosphate groups at the 4' and 5' positions of the inositol ring. This structural configuration mimics natural PtdIns-(4,5)-P2 but enhances stability for experimental applications .

Properties

IUPAC Name |

trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJBVCQNLFXTFJ-QNYQTKJTSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na3O19P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic vs. Chemical Synthesis

While natural PtdIns-(4,5)-P2 is biosynthesized via phosphorylation of PtdIns-4-phosphate by PIP5K kinases, synthetic analogs like the 1,2-dipalmitoyl variant require chemical synthesis to ensure regioselective control over fatty acid placement and phosphate group positioning. Enzymatic methods are limited by substrate specificity and difficulty in scaling, making chemical synthesis the preferred approach for research-grade production.

Core Synthetic Pathway

The synthesis follows a modular strategy involving:

-

Inositol Core Functionalization : Selective protection of hydroxyl groups on myo-inositol to direct phosphorylation at the 4- and 5-positions.

-

Diacylglycerol (DAG) Integration : Coupling of 1,2-dipalmitoyl-sn-glycerol to the inositol headgroup via phosphodiester linkage.

-

Global Deprotection and Purification : Removal of protecting groups and isolation of the sodium salt form.

A representative synthesis from achieved 86% yield in the alkylation step using dimethyl phosphonomethyltriflate and NaH/THF, outperforming n-BuLi-based methods that generated side products.

Key Steps in Synthetic Preparation

Protection/Deprotection of myo-Inositol

Regioselective protection is achieved using:

Table 1: Common Protecting Groups and Reaction Conditions

Phosphorylation and Phosphoramidite Coupling

Introduction of phosphate groups at the 4- and 5-positions employs:

-

Methylenephosphonate (MP) Analogues : Stabilize against phosphatase degradation.

-

Phosphorothioate (PT) Modifications : Enhance metabolic stability for cell-based assays.

Phosphoramidite chemistry enables efficient DAG coupling:

Table 2: Phosphoramidite Coupling Efficiency

Analytical Characterization and Quality Control

Structural Validation

Purity Assessment

-

HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) resolves PtdIns-(4,5)-P2 from dephosphorylated byproducts, achieving >98% purity.

-

TLC Monitoring : Rf = 0.45 (CHCl₃/MeOH/H₂O, 65:25:4) verifies intermediate formation.

| Solvent | Solubility (mg/mL) | Storage Temperature | Stability Period |

|---|---|---|---|

| Chloroform | 0.1 | −20°C | 6 months |

| CHCl₃/MeOH/H₂O | 1.0 | −80°C | 12 months |

Practical Considerations in Large-Scale Preparation

Solubility Challenges

The 1,2-dipalmitoyl chains impart low aqueous solubility (10 mg/mL in H₂O), necessitating sonication at 37°C for stock solutions. Organic solvent systems (e.g., CHCl₃/MeOH) improve handling during synthesis but require evaporation under N₂ to prevent oxidation.

Scale-Up Limitations

-

Cost of Protected Intermediates : TBDPS and MOM reagents increase raw material expenses.

-

Column Chromatography : Multi-step purification limits batch sizes to ~100 mg.

Comparative Analysis with Related Phosphoinositides

Chemical Reactions Analysis

Phosphorylation: PtdIns-(4,5)-P2 can be phosphorylated further to form inositol trisphosphate (IP3) and diacylglycerol (DAG).

Hydrolysis: PI-specific phospholipase C cleaves PtdIns-(4,5)-P2, yielding IP3 and DAG. These second messengers participate in signal transduction pathways.

PI4K and PI5K: These kinases use ATP to phosphorylate PtdIns.

PI-specific phospholipase C: Hydrolyzes PtdIns-(4,5)-P2.

IP3: Released upon hydrolysis, triggering calcium release from intracellular stores.

DAG: Activates protein kinase C (PKC) and other signaling pathways.

Scientific Research Applications

Endocytosis and Membrane Dynamics

PtdIns(4,5)P2 plays a pivotal role in clathrin-mediated endocytosis. It is essential for the recruitment of adaptor proteins such as AP-2 to the plasma membrane (PM), facilitating the clustering of receptors into clathrin-coated pits. Studies have shown that the reduction of PtdIns(4,5)P2 levels leads to a significant decrease in transferrin receptor endocytosis while enhancing receptor concentration at the PM .

Table 1: Role of PtdIns(4,5)P2 in Endocytosis

Exocytosis

PtdIns(4,5)P2 is also critical in exocytotic processes. It serves as a substrate for phospholipase C (PLC), generating second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which are vital for vesicle fusion and secretion .

Case Study: Large Dense Core Vesicle (LDCV) Exocytosis

Research indicates that depletion of PtdIns(4,5)P2 impairs LDCV exocytosis significantly. Studies employing PI-specific inhibitors demonstrated that blocking PtdIns(4,5)P2 resulted in reduced secretion from chromaffin cells .

Ion Channel Regulation

PtdIns(4,5)P2 directly regulates various ion channels, including sodium and potassium channels. It stabilizes the active states of G protein-coupled receptors (GPCRs), enhancing their selectivity towards specific G proteins. This interaction is crucial for maintaining cellular excitability and signaling pathways .

Table 2: Ion Channels Regulated by PtdIns(4,5)P2

| Ion Channel Type | Function | Reference |

|---|---|---|

| Sodium channels | Required for growth hormone release | |

| Potassium channels | Essential for cardiac myocyte function | |

| GPCRs | Stabilizes active states |

Cytoskeletal Dynamics

PtdIns(4,5)P2 influences cytoskeletal organization by regulating actin polymerization. It promotes the assembly of actin filaments by dissociating profilin-G-actin complexes and inhibiting actin severing proteins like gelsolin .

Case Study: Actin Dynamics Regulation

In experiments with fibroblast cells, depletion of PtdIns(4,5)P2 led to impaired actin polymerization and altered cell motility. This highlights its role in maintaining cytoskeletal integrity during cellular processes such as migration and division .

Mechanism of Action

Molecular Targets: Interacts with various proteins, including PKC, phospholipase D, and ion channels.

Pathways: Impacts PI3K/Akt, MAPK, and PLC pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄₇H₈₈O₁₉P₃·3Na (exact mass varies with isotopic composition).

- CAS Number : 1628353-01-4 .

- Applications: Acts as a substrate or competitor in enzyme assays (e.g., phospholipase C, phosphoinositide kinases/phosphatases) . Used in lipidomics as a reference standard for mass spectrometry (MS)-based quantification . Facilitates studies of membrane-protein interactions due to its ability to integrate into lipid bilayers .

Comparison with Similar Compounds

Phosphoinositides vary in fatty acid chain length, phosphorylation patterns, and isotopic labeling. Below is a detailed comparison of PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) with structurally and functionally related compounds.

Structural Analogs with Different Fatty Acid Chains

PtdIns-(4,5)-P2 (1,2-dioctanoyl) (Sodium Salt)

PtdIns-(4,5)-P2 (1,2-dihexanoyl) (Sodium Salt)

Deuterated Analogs

- Example : PtdIns-(4,5)-P2 (1,2-dipalmitoyl)-d62 (sodium salt).

- Structure : Contains 62 deuterium atoms in the fatty acyl chains .

- Applications :

Positional Isomers with Varied Phosphorylation Sites

PtdIns-(3,4)-P2 (1,2-dipalmitoyl) (Sodium Salt)

PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (Sodium Salt)

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (Sodium Salt)

- Phosphorylation : 3', 4', and 5' positions.

- Role : Critical for Akt activation and cell survival pathways .

- Key Difference : Synthesized by PI3K enzymes, whereas PtdIns-(4,5)-P2 is a substrate for PLC .

Research Findings and Practical Considerations

- Fatty Acid Chain Impact : Longer chains (e.g., C16:0) enhance membrane binding but reduce solubility, while shorter chains (C6:0/C8:0) improve compatibility with aqueous systems .

- Deuterated Standards: Essential for normalizing MS data, as seen in phosphoinositide extraction studies using BV-2 microglial cells .

- Enzyme Specificity : PtdIns-(4,5)-P2 is hydrolyzed by PLC to produce IP3 and DAG, whereas PtdIns-(3,4,5)-P3 is resistant to PLC but activates PH-domain proteins .

Biological Activity

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a crucial phospholipid involved in various cellular processes, particularly in signal transduction and membrane dynamics. The compound PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) is a synthetic derivative that mimics the natural lipid's biological functions. This article explores its biological activity through various studies and findings.

Overview of PtdIns(4,5)P2

PtdIns(4,5)P2 serves as a substrate for phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in cellular signaling pathways. It is also involved in endocytosis, actin cytoskeleton dynamics, and ion channel regulation .

Biological Functions

The biological activities of PtdIns-(4,5)-P2 can be categorized into several key functions:

-

Endocytosis :

- PtdIns(4,5)P2 plays a pivotal role in clathrin-mediated endocytosis by recruiting adaptor proteins such as AP-2 to the plasma membrane (PM). Studies show that reducing PtdIns(4,5)P2 levels significantly inhibits transferrin receptor endocytosis while enhancing its concentration at the PM .

- The turnover of PtdIns(4,5)P2 is essential for the dynamic assembly and disassembly of endocytic machinery .

- Signal Transduction :

- Cytoskeletal Dynamics :

Case Studies

- Endocytic Dynamics : A study utilizing live-cell imaging demonstrated that PtdIns(4,5)P2 levels fluctuate during different stages of endocytosis. The results indicated that proper turnover of this lipid is necessary for efficient vesicle formation and trafficking .

- Pharmacological Manipulation : Experiments manipulating PtdIns(4,5)P2 levels using specific inhibitors revealed that reduced levels impair the internalization of receptors while promoting their retention at the PM. This suggests a regulatory mechanism where PtdIns(4,5)P2 modulates receptor dynamics based on cellular signaling needs .

Data Table

Q & A

Q. What is the role of PtdIns-(4,5)-P₂ (1,2-dipalmitoyl) (sodium salt) in cellular signaling pathways?

PtdIns-(4,5)-P₂ (PIP₂) is a critical phospholipid regulating membrane dynamics, cytoskeletal organization, and signal transduction. Its sodium salt form, with saturated 16:0 fatty acid chains (dipalmitoyl), enhances solubility for in vitro studies. PIP₂ serves as a substrate for phospholipase C (PLC), generating secondary messengers like IP₃ and diacylglycerol (DAG), and modulates ion channels (e.g., TRPML1) and membrane trafficking proteins (e.g., CORVET/HOPS complexes) . Its synthetic analog allows controlled investigation of PIP₂-dependent signaling without interference from endogenous lipid heterogeneity .

Q. How should researchers handle and solubilize PtdIns-(4,5)-P₂ (1,2-dipalmitoyl) (sodium salt) in experimental setups?

Due to its hydrophobic dipalmitoyl chains, the compound requires solubilization in organic solvents (e.g., chloroform:methanol mixtures) for stock preparation. For aqueous experiments, use sonication with detergents like Tween 80 (0.01–0.1%) or lipid carriers (e.g., fatty acid-free BSA) to form micelles . Pre-warm solutions to 37°C to prevent aggregation. Always validate solubility using dynamic light scattering (DLS) or fluorescence quenching assays .

Q. What methodologies are recommended for detecting PtdIns-(4,5)-P₂ in cellular assays?

- Lipid-binding assays : Use PIP₂-specific probes (e.g., PH domains from PLCδ1) in pull-down or liposome-binding assays .

- Competitive ELISA : Compete synthetic PIP₂ against biotinylated analogs for antibody binding .

- Mass spectrometry (MS) : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS to quantify PIP₂ levels in lipid extracts .

Advanced Research Questions

Q. How can researchers address solubility limitations of PtdIns-(4,5)-P₂ (1,2-dipalmitoyl) in aqueous buffers during in vitro reconstitution?

- Mixed micelle systems : Combine PIP₂ with short-chain phospholipids (e.g., DOPC) at a 1:5 molar ratio to improve dispersion .

- Nanodiscs : Incorporate PIP₂ into membrane scaffold protein (MSP)-based nanodiscs for stable, monodisperse lipid bilayers .

- Electroformation : Generate giant unilamellar vesicles (GUVs) with PIP₂ for microscopy-based trafficking studies .

Q. What strategies ensure specificity when studying PIP₂-protein interactions in complex lipid mixtures?

- Competitive inhibition : Use non-hydrolysable PIP₂ analogs (e.g., methylphosphonate derivatives) to block binding sites without enzymatic degradation .

- Lipid overlay assays : Spot synthetic PIP₂ on nitrocellulose membranes and probe with recombinant proteins to confirm binding specificity .

- CRISPR/Cas9 knockouts : Eliminate endogenous PIP₂-synthesizing enzymes (e.g., PIP5Kα) in cell lines to reduce background signal .

Q. How can batch-to-batch variability in synthetic PIP₂ affect experimental reproducibility, and how is this mitigated?

Variability arises from differences in fatty acid composition, salt counterion ratios, and trace impurities. To ensure consistency:

- Quality control (QC) : Require certificates of analysis (CoA) with ≥95% purity via HPLC and MS .

- Normalization : Quantify lipid concentration using phosphate assays (e.g., malachite green) rather than mass.

- Functional validation : Compare batch activity in standardized PLC activity assays or PH domain binding assays .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.